molecular formula C7H6BrF2NO B1382023 3-Bromo-5,6-difluoro-2-methoxyaniline CAS No. 1784147-15-4

3-Bromo-5,6-difluoro-2-methoxyaniline

Cat. No.: B1382023
CAS No.: 1784147-15-4
M. Wt: 238.03 g/mol
InChI Key: GUTZQGMBJXHFHK-UHFFFAOYSA-N
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Description

3-Bromo-5,6-difluoro-2-methoxyaniline (CAS No. 1784147-15-4) is a halogenated aniline derivative featuring a bromine atom at position 3, two fluorine atoms at positions 5 and 6, and a methoxy group at position 2. This compound is a specialty chemical primarily used in pharmaceutical research and development, particularly as a precursor for synthesizing heterocyclic compounds and active pharmaceutical ingredients (APIs). Its structural complexity, combining halogen and electron-donating groups, makes it valuable for tuning reactivity in nucleophilic substitution and coupling reactions .

Suppliers such as Hubei Guoyunfurui (China) and Toronto Research Chemicals (Canada) highlight its role in high-value drug discovery projects, emphasizing its use in synthesizing fluorinated analogs of bioactive molecules .

Properties

IUPAC Name

5-bromo-2,3-difluoro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-12-7-3(8)2-4(9)5(10)6(7)11/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTZQGMBJXHFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1N)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-2-methoxyaniline typically involves the bromination and fluorination of 2-methoxyaniline. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, often optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluoro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5,6-difluoro-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The bromine, fluorine, and methoxy groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous brominated aniline derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Applications
3-Bromo-5,6-difluoro-2-methoxyaniline 1784147-15-4 C₇H₆BrF₂NO Br (3), F (5,6), OCH₃ (2) 238.03 Pharmaceutical intermediates, fluorinated API synthesis
3-Bromo-5-methoxyaniline 16618-68-1 C₇H₈BrNO Br (3), OCH₃ (5) 202.05 Organic synthesis, agrochemicals
3-Bromo-2-fluoro-6-methoxyaniline - C₇H₇BrFNO Br (3), F (2), OCH₃ (6) 220.04 Research chemicals, Suzuki-Miyaura coupling
3-Bromo-4-methoxybenzonitrile - C₈H₆BrNO Br (3), OCH₃ (4), CN (1) 228.05 Ligand synthesis, materials science

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The difluoro substituents in this compound enhance electrophilicity at the bromine position compared to non-fluorinated analogs like 3-Bromo-5-methoxyaniline. This accelerates nucleophilic aromatic substitution (SNAr) reactions, critical in API synthesis .
  • Steric Effects : The methoxy group at position 2 in the target compound creates steric hindrance, which may reduce regioselectivity in coupling reactions compared to 3-Bromo-2-fluoro-6-methoxyaniline (methoxy at position 6) .
  • Fluorine Impact: Fluorine’s electronegativity and lipophilicity improve metabolic stability in drug candidates derived from this compound, a feature absent in non-fluorinated analogs .
Perkin Rearrangement

This compound participates in Perkin rearrangements, similar to other 3-bromo coumarin derivatives . However, the fluorine atoms stabilize transition states via inductive effects, leading to higher yields in heterocyclic ring formation compared to 3-Bromo-5-methoxyaniline .

Halogen Exchange

The bromine atom in the compound can undergo halogen exchange with iodide or chloride under Ullmann conditions. This reactivity is less efficient in 3-Bromo-4-methoxybenzonitrile due to the electron-withdrawing cyano group deactivating the ring .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : The compound’s fluorinated structure aligns with trends in developing kinase inhibitors and antipsychotic drugs, where fluorine enhances bioavailability. In contrast, 3-Bromo-5-methoxyaniline is more commonly used in agrochemicals .
  • Material Science : Unlike 3-Bromo-4-methoxybenzonitrile (used in ligand design for catalysis), the target compound’s applications are restricted to medicinal chemistry due to its complex substitution pattern .

Biological Activity

3-Bromo-5,6-difluoro-2-methoxyaniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₆BrF₂NO and features a benzene ring substituted with bromine, two fluorine atoms, and a methoxy group. These substitutions impact its chemical reactivity and biological interactions.

Property Details
Molecular FormulaC₇H₆BrF₂NO
Molecular Weight220.03 g/mol
SolubilitySoluble in organic solvents
Functional GroupsBromine, Fluorine, Methoxy

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The presence of bromine and fluorine enhances its affinity for enzymes and receptors, potentially modulating several biological pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Its structure allows binding to various receptors, influencing cellular signaling processes.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Research Findings

Recent studies have highlighted the compound's potential applications in various fields:

Study 1: Antiviral Activity

A study explored the activity of various aniline derivatives against HIV-1 integrase. While specific data for this compound was not provided, compounds with similar structures showed IC50 values in the low micromolar range, indicating significant antiviral potential .

Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated effective inhibition of cancer cell proliferation. For instance, compounds targeting tubulin polymerization exhibited IC50 values ranging from 0.1 to 10 µM against various cancer cell lines . This suggests that this compound may share similar properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6-difluoro-2-methoxyaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-5,6-difluoro-2-methoxyaniline

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